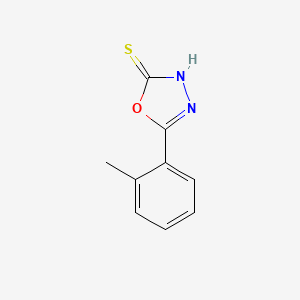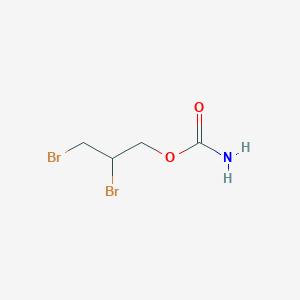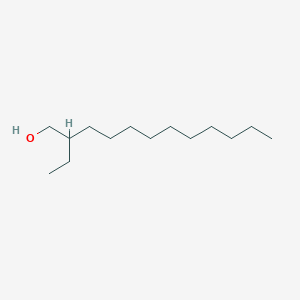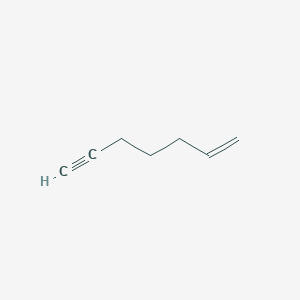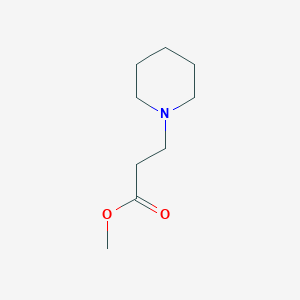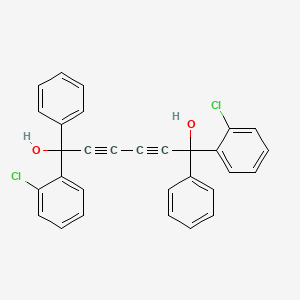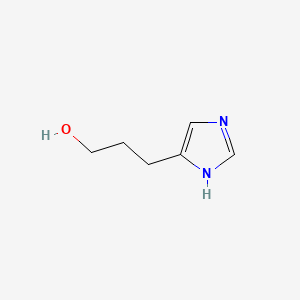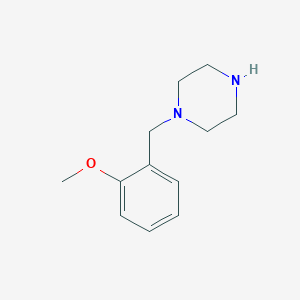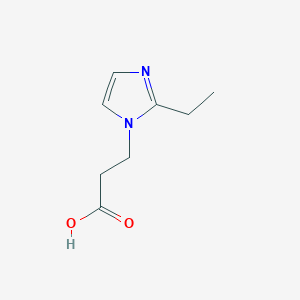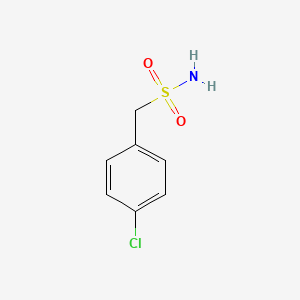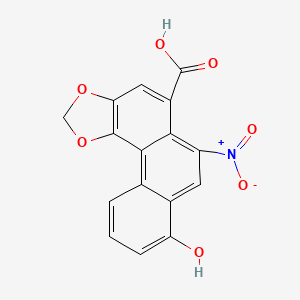
Aristolochic acid Ia
概要
説明
Aristolochic Acid Ia (AA-Ia) is a naturally occurring toxin found in plants of the genus Aristolochia and Asarum. These plants are distributed globally. Since the 1990s, AA-Ia has been associated with two significant health issues: Aristolochic Acid Nephropathy (AAN) and Upper Tract Urothelial Carcinoma (UTUC) .
Synthesis Analysis
AA-Ia is one of several aristolochic acids (AAs) isolated from natural sources. Over 178 AA analogs have been identified, with at least seven species of Aristolochia containing AA-Ia. These compounds were once used in traditional pharmacopeias due to their anti-inflammatory properties but were later recognized as potential nephrotoxins and mutagens .
Molecular Structure Analysis
The molecular structure of AA-Ia consists of a bicyclic ring system with a nitro group. Its chemical formula is C₁₇H₁₆N₂O₆. The specific arrangement of atoms in AA-Ia contributes to its biological activity and toxicity .
Chemical Reactions Analysis
AA-Ia forms DNA adducts upon exposure, which serve as specific biomarkers. A mutational signature characterized by A→T transversions has been detected in AA-induced UTUC tumor tissues. These mutational events are irreversible and contribute to carcinogenesis .
Physical And Chemical Properties Analysis
科学的研究の応用
Trends and Future Directions in Aristolochic Acid Research
Aristolochic acids, including Aristolochic Acid Ia (AA Ia), have been components of many traditional medicines, especially in Asian countries. Research on aristolochic acids has evolved over decades, highlighting their antitumor efficacy and immune activity. Future research directions suggest focusing on naturally occurring aristolochic acids, the relationship between aristolochic acid mutational signatures and various cancers, and advancements in analytical chemistry related to these compounds (Zhou et al., 2019).
Detoxification and Reduced Toxicity of AA Ia
Studies have shown that AA Ia, formed by the demethylation of aristolochic acid I, exhibits significantly reduced nephrotoxicity and genotoxicity compared to its precursor. This suggests a potential pathway for the detoxification of aristolochic acid I, making AA Ia of interest in understanding the safer application of these compounds (Shibutani et al., 2009).
Metabolic Pathways in the Kidney
Research on the metabolism of AA I in the isolated perfused rat kidney has been critical in understanding the biotransformations of aristolochic acids. This study demonstrated that the kidney can metabolize AA I into AA Ia, along with other metabolites. Understanding these pathways is crucial for exploring the renal effects and potential detoxification mechanisms of aristolochic acids (Priestap et al., 2012).
Potential in Pain Treatment
Aristolochic acid has been found in plants used for pain treatment, affecting potassium channels (K2P) involved in pain mechanisms. Research in this area could reveal new therapeutic applications for AA Ia in pain management, considering its safer profile compared to its precursor (Veale & Mathie, 2016).
Renal Toxicity and Clinical Applications
Despite its potential benefits in anti-infection, anti-tumor, and immune modulation, the renal toxicity of aristolochic acid remains a significant concern. Ongoing research is focused on developing safer pharmaceutical formulations and controlling dosage to minimize toxicity while harnessing its medicinal properties (Li, 2013).
特性
IUPAC Name |
8-hydroxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO7/c18-11-3-1-2-7-8(11)4-10(17(21)22)13-9(16(19)20)5-12-15(14(7)13)24-6-23-12/h1-5,18H,6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZIKBZSCRORQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C4C=CC=C(C4=CC(=C3C(=C2)C(=O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192258 | |
| Record name | Aristolochic acid Ia | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aristolochic acid Ia | |
CAS RN |
38965-71-8 | |
| Record name | Aristolochic acid Ia | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38965-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aristolochic acid Ia | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038965718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristolochic acid Ia | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






